molecular formula C16H17NO2 B5129575 2-(3-ethylphenoxy)-N-phenylacetamide

2-(3-ethylphenoxy)-N-phenylacetamide

Cat. No. B5129575
M. Wt: 255.31 g/mol
InChI Key: QTKBMCDVHQYNCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethylphenoxy)-N-phenylacetamide is a chemical compound that belongs to the class of acetanilide derivatives. It is also known as ethyl-3-phenoxyphenylacetamide and has the chemical formula C16H17NO2. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(3-ethylphenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 2-(3-ethylphenoxy)-N-phenylacetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, this compound has also been found to exhibit analgesic and anti-inflammatory effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-ethylphenoxy)-N-phenylacetamide in lab experiments is its wide range of potential applications. This compound has been found to exhibit inhibitory effects on enzymes, analgesic and anti-inflammatory effects, and potential applications in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to take appropriate safety precautions to avoid potential harm to researchers.

Future Directions

There are several potential future directions for research on 2-(3-ethylphenoxy)-N-phenylacetamide. One area of research is in the development of new drugs for the treatment of Alzheimer's disease. This compound has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of this disease, and further research could lead to the development of more effective treatments.
Another area of research is in the development of new analgesic and anti-inflammatory drugs. 2-(3-ethylphenoxy)-N-phenylacetamide has been found to exhibit these effects in animal models, and further research could lead to the development of new drugs for the treatment of pain and inflammation.
Conclusion:
2-(3-ethylphenoxy)-N-phenylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit inhibitory effects on enzymes, analgesic and anti-inflammatory effects, and potential applications in the treatment of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to develop new drugs for the treatment of various conditions.

Synthesis Methods

The synthesis of 2-(3-ethylphenoxy)-N-phenylacetamide can be achieved through various methods. One of the most commonly used methods is the reaction between 3-ethylphenol and N-phenylacetamide in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through purification and crystallization.

Scientific Research Applications

2-(3-ethylphenoxy)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of biochemistry, where this compound has been found to exhibit inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Another area of research is in the field of pharmacology, where 2-(3-ethylphenoxy)-N-phenylacetamide has been found to exhibit analgesic and anti-inflammatory effects. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of this disease.

properties

IUPAC Name

2-(3-ethylphenoxy)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-13-7-6-10-15(11-13)19-12-16(18)17-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBMCDVHQYNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethylphenoxy)-N-phenylacetamide

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